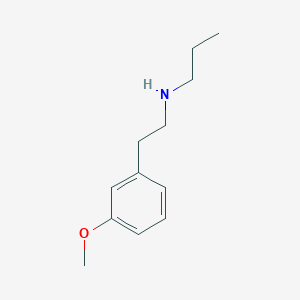

3-methoxy-N-propyl-benzeneethanamine

Description

Overview of Phenethylamine (B48288) and Benzeneethanamine Core Structures

The foundational structure for a vast array of neuroactive compounds, both natural and synthetic, is phenethylamine. wikipedia.org Its chemical framework, also known as benzeneethanamine, is characterized by a phenyl ring attached to an amino group via a two-carbon (ethyl) sidechain. wikipedia.orgnist.gov This simple architecture serves as a scaffold from which a multitude of derivatives are formed through the substitution of hydrogen atoms at various positions on the phenyl ring, the ethyl sidechain, or the amino group. wikipedia.orgwikipedia.org

Many endogenous compounds, including critical monoamine neurotransmitters like dopamine (B1211576) and norepinephrine, are substituted phenethylamines. wikipedia.org The versatility of the benzeneethanamine core allows for the creation of a wide spectrum of molecules with diverse chemical properties and functions. mdpi.com

| Compound Name | Core Structure | Key Features |

|---|---|---|

| Benzeneethanamine (Phenethylamine) | C₈H₁₁N | A benzene (B151609) ring linked to an ethylamine (B1201723) sidechain. nist.govnist.gov |

Significance of Methoxy (B1213986) and N-Alkyl Substituents in Chemical Research

The addition of specific functional groups, or substituents, to the benzeneethanamine skeleton is a fundamental strategy in medicinal chemistry to modulate a compound's properties. Methoxy (-OCH₃) and N-alkyl groups are particularly significant in this regard.

Methoxy Substituents: The placement of methoxy groups on the phenyl ring can profoundly influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets. wikipedia.orgnih.gov For instance, in the well-studied 2C series of phenethylamines, methoxy groups at the 2 and 5 positions are a defining feature. wikipedia.org The position of the methoxy group is critical; research on N-benzylphenethylamines has shown that ortho or meta positioning of a methoxy group on the benzyl (B1604629) ring can enhance activity at certain receptors, while para substitution may reduce it. mdpi.com The presence of methoxy groups is a key feature of naturally occurring psychoactive compounds like mescaline (3,4,5-trimethoxyphenethylamine). wikipedia.org

N-Alkyl Substituents: Alkylation of the amino group (N-alkylation) also significantly alters a compound's characteristics. Converting a primary amine to a secondary or tertiary amine can affect its polarity, ability to cross the blood-brain barrier, and receptor binding profile. acs.org Structure-activity relationship (SAR) studies on phenethylamine derivatives have demonstrated that increasing the length of the N-alkyl chain can influence biological activity. biomolther.orgnih.gov For example, research into dopamine reuptake inhibitors has shown that compounds with longer alkyl groups at the amine position can exhibit stronger inhibitory activities. biomolther.orgnih.gov The process of N-alkylation is a common synthetic step used to create diverse libraries of compounds for chemical and pharmacological screening. bath.ac.uk

| Substituent Type | General Effect on Molecular Properties | Research Significance |

|---|---|---|

| Methoxy (-OCH₃) | Increases lipophilicity; can influence metabolic pathways and receptor affinity. wikipedia.orgnih.gov | Key structural feature in many psychoactive compounds; used to probe structure-activity relationships. wikipedia.orgwikipedia.org |

| N-Alkyl (-R) | Modifies polarity and basicity of the amine; affects ability to cross biological membranes. acs.org | Alters receptor selectivity and potency; N-propyl groups specifically can confer distinct pharmacological profiles. biomolther.orgnih.gov |

Structural Context of 3-methoxy-N-propyl-benzeneethanamine within the Phenethylamine Family

This compound is a substituted phenethylamine derivative. Its structure can be deconstructed into three primary components:

Benzeneethanamine Backbone: The core C₆H₅-CH₂-CH₂-NH₂ structure.

3-methoxy Group: A methoxy (-OCH₃) substituent located at the meta- (or 3-) position of the phenyl ring.

N-propyl Group: A three-carbon alkyl chain (CH₂CH₂CH₃) attached to the nitrogen atom of the amino group, making it a secondary amine.

This specific combination of substituents places it within a large family of chemically related compounds. It is structurally analogous to endogenous catecholamines but lacks the hydroxyl groups found in molecules like dopamine. The methoxy group at the 3-position distinguishes it from compounds with substitution at the 2, 4, or 5 positions, which have been more extensively studied. wikipedia.orgnih.gov The N-propyl group differentiates it from N-methyl or N-ethyl analogues, which often exhibit different pharmacological activities. acs.org

| Compound | Ring Substituents | Amine Substituent |

|---|---|---|

| Phenethylamine | None | Primary (-NH₂) |

| Dopamine | 3-hydroxy, 4-hydroxy | Primary (-NH₂) |

| Mescaline | 3,4,5-trimethoxy | Primary (-NH₂) |

| This compound | 3-methoxy | Secondary (-NH-propyl) |

Research Gaps and Opportunities in the Study of this compound

A review of the scientific literature reveals a significant research gap concerning this compound. While extensive research exists on the broader class of substituted phenethylamines, this specific compound appears to be largely uncharacterized. mdpi.comnih.gov There is a notable absence of published data on its synthesis, physicochemical properties, and biological activity.

This lack of information presents several opportunities for future chemical research:

Chemical Synthesis and Characterization: The development and reporting of a robust synthetic route to produce this compound in high purity would be the first crucial step. Following synthesis, a thorough characterization of its physical and chemical properties (e.g., melting point, boiling point, solubility, spectral data) is necessary to establish a foundational dataset for the compound.

Pharmacological Profiling: Given the known biological activities of related phenethylamines, investigating the interaction of this compound with various receptors, transporters, and enzymes (such as monoamine transporters or 5-HT receptors) would be a logical progression. mdpi.comnih.gov Such studies could uncover novel structure-activity relationships.

Comparative Studies: A systematic comparison of this compound with its isomers (e.g., 2-methoxy and 4-methoxy derivatives) and other N-alkyl analogues (e.g., N-methyl, N-ethyl, N-butyl) would provide valuable insights into how substituent position and alkyl chain length influence molecular behavior. mdpi.combiomolther.org

The study of less-explored derivatives like this compound is essential for expanding the understanding of the chemical space occupied by phenethylamines and could lead to the discovery of new chemical tools or therapeutic leads. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

N-[2-(3-methoxyphenyl)ethyl]propan-1-amine |

InChI |

InChI=1S/C12H19NO/c1-3-8-13-9-7-11-5-4-6-12(10-11)14-2/h4-6,10,13H,3,7-9H2,1-2H3 |

InChI Key |

IYHOYYLBWWKXJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCCC1=CC(=CC=C1)OC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Methoxy N Propyl Benzeneethanamine

Reactions Involving the Secondary Amine Functionality

The nitrogen atom of the secondary amine contains a lone pair of electrons, making it nucleophilic and basic. This characteristic is the foundation for a variety of chemical transformations, including acylation, alkylation, oxidation, and reactions with carbonyl compounds.

Acylation Reactions

Secondary amines, such as 3-methoxy-N-propyl-benzeneethanamine, readily undergo acylation when treated with acylating agents like acyl chlorides or acid anhydrides. This reaction involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent. The result is the formation of a stable N,N-disubstituted amide, effectively replacing the hydrogen on the nitrogen atom with an acyl group. This transformation is significant as it converts the basic amine into a neutral amide, altering the molecule's chemical properties.

| Acylating Agent | Product Name | General Structure of Product |

| Acetyl Chloride | N-(2-(3-methoxyphenyl)ethyl)-N-propylacetamide | |

| Benzoyl Chloride | N-(2-(3-methoxyphenyl)ethyl)-N-propylbenzamide | |

| Acetic Anhydride | N-(2-(3-methoxyphenyl)ethyl)-N-propylacetamide |

Further Alkylation and Quaternization

The secondary amine functionality of this compound can be further alkylated through nucleophilic substitution reactions with alkyl halides. wikipedia.org This process converts the secondary amine into a tertiary amine. The reaction proceeds via an SN2 mechanism where the amine acts as the nucleophile. youtube.com However, the resulting tertiary amine is also nucleophilic and can compete with the starting secondary amine for the alkylating agent, potentially leading to a mixture of products. masterorganicchemistry.com

If a tertiary amine is treated with an excess of an alkylating agent, particularly a reactive one like methyl iodide, it can undergo a subsequent alkylation to form a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com This reaction, known as the Menshutkin reaction, results in a positively charged nitrogen atom with four alkyl substituents. wikipedia.org Controlling the reaction conditions and stoichiometry is crucial to selectively achieve either the tertiary amine or the quaternary ammonium salt. researchgate.net

| Alkylating Agent | Product Type | Product Name |

| Methyl Iodide (CH₃I) | Tertiary Amine | N-(2-(3-methoxyphenyl)ethyl)-N-methyl-N-propylamine |

| Ethyl Bromide (CH₃CH₂Br) | Tertiary Amine | N-ethyl-N-(2-(3-methoxyphenyl)ethyl)-N-propylamine |

| Methyl Iodide (Excess) | Quaternary Ammonium Salt | N-(2-(3-methoxyphenyl)ethyl)-N,N-dimethyl-N-propylammonium Iodide |

Oxidation Reactions of the Amine

The oxidation of secondary amines can lead to several products, depending on the oxidizing agent and reaction conditions. libretexts.org For secondary amines like this compound, N-oxidation can produce N-hydroxylamines as intermediate metabolites. These intermediates are often unstable and can be further oxidized to the corresponding nitrone derivatives. uomustansiriyah.edu.iq The choice of oxidant is critical; for instance, reagents like hydrogen peroxide or peroxy acids typically facilitate N-oxidation. libretexts.org In some cases, oxidative N-dealkylation may also occur, cleaving one of the alkyl groups from the nitrogen atom. uomustansiriyah.edu.iq The electrochemical oxidation of secondary amines is generally easier than that of primary amines. researchgate.net

| Oxidizing Agent | Potential Product Class | Example Product Name |

| Hydrogen Peroxide (H₂O₂) | Hydroxylamine/Nitrone | N-hydroxy-N-(2-(3-methoxyphenyl)ethyl)propan-1-amine |

| Peroxycarboxylic Acids (RCO₃H) | Hydroxylamine/Nitrone | N-(2-(3-methoxyphenyl)ethyl)propan-1-amine N-oxide |

| Ruthenium Catalysts/TBHP | Imine (via oxidation) | N-(2-(3-methoxyphenyl)ethylidene)propan-1-amine |

Formation of Schiff Bases and Subsequent Transformations

The reaction of amines with carbonyl compounds (aldehydes and ketones) is a fundamental transformation. It is important to note that Schiff bases, also known as imines, are characterized by a carbon-nitrogen double bond (C=N) and are typically formed from the condensation of a primary amine with a carbonyl compound. libretexts.orgwikipedia.orgresearchgate.net

Secondary amines, such as this compound, react with aldehydes and ketones not to form Schiff bases, but to yield enamines. libretexts.org The reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the secondary amine to the carbonyl carbon to form a carbinolamine intermediate. Unlike the intermediate from a primary amine, this carbinolamine does not have a proton on the nitrogen to eliminate with the hydroxyl group. Instead, a proton is removed from an adjacent carbon atom (the α-carbon), leading to the formation of a carbon-carbon double bond and elimination of water to give the enamine product. libretexts.org This reaction is reversible and can be driven to completion by removing water from the reaction mixture. nih.gov

| Carbonyl Compound | Product Class | Product Name Example |

| Acetone (Propan-2-one) | Enamine | 1-(N-(2-(3-methoxyphenyl)ethyl)-N-propylamino)prop-1-ene |

| Cyclohexanone | Enamine | 1-(N-(2-(3-methoxyphenyl)ethyl)-N-propylamino)cyclohex-1-ene |

| Benzaldehyde | Enamine | (E)-N-(2-(3-methoxyphenyl)ethyl)-N-propyl-1-phenylvinylamine |

Reactivity of the Methoxy-Substituted Aromatic Ring

The benzene (B151609) ring in this compound is "activated" towards electrophilic attack due to the presence of electron-donating substituents. The most common reaction type for aromatic rings is electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. uomustansiriyah.edu.iq

Electrophilic Aromatic Substitution Patterns

The regiochemical outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is determined by the directing effects of the substituents already present. libretexts.org In this compound, there are two substituents to consider: the methoxy (B1213986) group (-OCH₃) at position 3 and the N-propyl-ethanamine group (-CH₂CH₂NHCH₂CH₂CH₃) at position 1.

Methoxy Group (-OCH₃): The oxygen atom of the methoxy group can donate electron density to the aromatic ring via resonance. This effect is strongly activating, meaning the ring is much more reactive than benzene itself. It is a powerful ortho, para-director, guiding incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. lkouniv.ac.in

Alkylamine Group: The alkyl group attached to the ring is also electron-donating through an inductive effect, making it an activating group and an ortho, para-director. msu.edu

| Reaction | Electrophile (E⁺) | Major Predicted Products (Substitution Position) |

| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 1-(2-(4-nitro-3-methoxyphenyl)ethyl)-N-propylamine (4-position), 1-(2-(6-nitro-3-methoxyphenyl)ethyl)-N-propylamine (6-position) |

| Bromination (Br₂/FeBr₃) | Br⁺ | 1-(2-(4-bromo-3-methoxyphenyl)ethyl)-N-propylamine (4-position), 1-(2-(6-bromo-3-methoxyphenyl)ethyl)-N-propylamine (6-position) |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | RCO⁺ | N-propyl-1-(2-(4-acyl-3-methoxyphenyl)ethyl)amine (4-position) |

Demethylation Strategies of the Methoxy Group

The cleavage of the methyl group from the aromatic ether in this compound to yield the corresponding phenol (B47542) is a significant transformation. This demethylation can be achieved through several established methods, primarily involving strong acids or Lewis acids.

Common reagents for the cleavage of aryl methyl ethers include strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.org The reaction mechanism involves the protonation of the ether oxygen, which makes it a better leaving group. A subsequent nucleophilic attack by the halide ion on the methyl group via an SN2 mechanism results in the formation of the phenol and a methyl halide. libretexts.org Due to the high stability of the bond between the oxygen and the sp²-hybridized carbon of the benzene ring, cleavage occurs exclusively at the methyl-oxygen bond. libretexts.org

Lewis acids are also effective reagents for demethylation. Boron trichloride (B1173362) (BCl3) is a particularly useful reagent for this purpose, often allowing for milder reaction conditions compared to strong acids. The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by the cleavage of the methyl-oxygen bond. Boron tribromide (BBr3) is another powerful Lewis acid used for cleaving aromatic ethers.

A summary of common demethylation reagents is presented in the table below.

| Reagent Class | Specific Reagent | General Conditions |

| Strong Protic Acids | Hydrobromic Acid (HBr) | Aqueous solution, often with heating |

| Hydroiodic Acid (HI) | Aqueous solution, often with heating | |

| Lewis Acids | Boron Trichloride (BCl3) | Anhydrous solvent (e.g., CH2Cl2), often at low temperatures |

| Boron Tribromide (BBr3) | Anhydrous solvent (e.g., CH2Cl2), often at low temperatures | |

| Other | Aluminum Trichloride (AlCl3) | Can facilitate demethylation, particularly in Friedel-Crafts reactions at elevated temperatures nih.gov |

Reactions Involving Activation of the Aromatic Ring

The methoxy group (-OCH3) and the N-propyl-benzeneethanamine side chain both influence the reactivity of the benzene ring towards electrophilic aromatic substitution. The methoxy group is a strong activating group and an ortho, para-director. wikipedia.org It increases the electron density of the aromatic ring through resonance, making it more susceptible to attack by electrophiles. The lone pairs on the oxygen atom can be delocalized into the ring, stabilizing the arenium ion intermediate formed during the substitution at the ortho and para positions.

The N-propyl-benzeneethanamine side chain, being an alkylamine, is also generally considered an activating group and an ortho, para-director. However, under the acidic conditions often required for electrophilic aromatic substitution, the amino group will be protonated to form an ammonium salt (-NH2+-R). This protonated form is a strongly deactivating and meta-directing group due to its electron-withdrawing inductive effect. libretexts.org

Therefore, the outcome of electrophilic substitution reactions on this compound will be highly dependent on the reaction conditions, particularly the pH.

Common Electrophilic Aromatic Substitution Reactions:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. lumenlearning.com The directing effects of the substituents will determine the position of nitration.

Halogenation: The introduction of a halogen (e.g., Br, Cl) is usually accomplished using the diatomic halogen in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3). lumenlearning.com Arylamines are highly reactive towards halogenation, and it can be difficult to control the reaction to achieve monosubstitution. libretexts.org

Sulfonation: The introduction of a sulfonic acid group (-SO3H) can be achieved using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful with arylamines like this compound because the amine group complexes with the Lewis acid catalyst, deactivating the ring. libretexts.org

To control the reactivity and directing effects of the amine, it can be protected by acetylation to form an amide. The resulting acetamido group is still an activating, ortho, para-director but is less activating than the free amine, allowing for more controlled reactions. The protecting group can later be removed by hydrolysis. libretexts.org

Side Chain Modifications and Functionalization

The ethylamine (B1201723) side chain and the N-propyl group offer several possibilities for chemical modification.

N-Dealkylation: The removal of the N-propyl group to yield the corresponding primary amine is a key transformation. Several methods exist for the N-dealkylation of secondary and tertiary amines. nih.govnih.govresearchgate.net

Reaction with Chloroformates: Reagents like α-chloroethyl chloroformate can be used for the selective N-dealkylation of tertiary amines. nih.gov The reaction proceeds through a carbamate (B1207046) intermediate, which is then hydrolyzed to the secondary amine.

Von Braun Reaction: This method utilizes cyanogen (B1215507) bromide (BrCN) to cleave tertiary amines, but it can also be applied to secondary amines. nih.gov The reaction with a secondary amine would likely proceed to form a cyanamide, which can then be hydrolyzed.

Catalytic Methods: Palladium-catalyzed N-dealkylation has been reported for some amines. researchgate.net Nanoporous gold has also been shown to catalyze the N-dealkylation of secondary and tertiary amines. google.com

Oxidation of the Side Chain: The benzylic carbon (the carbon atom of the ethyl group attached to the benzene ring) is susceptible to oxidation, provided it has at least one hydrogen atom. libretexts.orglibretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can cleave the side chain at the benzylic position to yield a carboxylic acid. youtube.comyoutube.com

Gabriel Synthesis Analogue: While the Gabriel synthesis is primarily for the preparation of primary amines from alkyl halides, the principles of nucleophilic substitution at the nitrogen atom are relevant. thermofisher.comlibretexts.org For instance, the primary amine precursor to this compound could be alkylated with a propyl halide.

Stability and Degradation Pathways in Controlled Chemical Environments

The stability of this compound is influenced by environmental factors such as pH, temperature, and the presence of oxidizing agents.

Acidic Conditions: In acidic environments, the amine group will be protonated, forming a more water-soluble and potentially more stable salt. However, strong acids at elevated temperatures can promote the demethylation of the methoxy group. libretexts.org

Basic Conditions: The free amine is stable in basic conditions.

Oxidative Degradation: As mentioned previously, strong oxidizing agents can lead to the cleavage of the side chain. libretexts.org Atmospheric oxygen, especially in the presence of light or metal catalysts, could potentially lead to slower oxidative degradation pathways, possibly involving the formation of N-oxides or oxidative dealkylation. The aromatic ring itself can undergo oxidative cleavage under certain conditions, for example, with photo-excited aromatic nitro compounds. oup.com

Hydrolysis: The ether and amine functionalities are generally stable to hydrolysis under neutral conditions. Acid-catalyzed cleavage of the ether is a form of hydrolysis.

The table below summarizes the potential degradation pathways under different conditions.

| Condition | Potential Degradation Pathway |

| Strong Acid, Heat | Demethylation of the methoxy group |

| Strong Oxidizing Agents | Oxidation and cleavage of the ethylamine side chain |

| Photochemical (e.g., with nitro compounds) | Oxidative cleavage of the aromatic ring |

| Enzymatic (in biological systems) | N-dealkylation, N-oxidation |

Mechanistic Studies of Key Reactions

The mechanisms of the key reactions involving this compound are generally well-understood from studies of analogous compounds.

Mechanism of Aromatic Ether Cleavage: The acid-catalyzed cleavage of aryl methyl ethers proceeds through an SN2 mechanism. libretexts.org The reaction is initiated by the protonation of the ether oxygen. The halide ion then acts as a nucleophile, attacking the electrophilic methyl carbon and displacing the phenol as a leaving group. The transition state involves the simultaneous formation of the carbon-halogen bond and the breaking of the carbon-oxygen bond.

Mechanism of Electrophilic Aromatic Substitution: This reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. lumenlearning.com In the first step, the electrophile attacks the π-electron system of the benzene ring, forming the arenium ion. In the second step, a proton is lost from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. The directing effects of the methoxy and (protonated) amino groups determine the regioselectivity of the attack by influencing the stability of the possible arenium ion intermediates.

Mechanism of N-Dealkylation: The mechanism of N-dealkylation varies with the reagent used. For instance, in cytochrome P450-catalyzed metabolic N-dealkylation, the reaction is believed to involve the hydroxylation of the carbon atom alpha to the nitrogen. nih.gov This hydroxylated intermediate is unstable and spontaneously decomposes to the dealkylated amine and an aldehyde. Chemical methods, such as those using chloroformates, proceed through the formation and subsequent cleavage of a carbamate intermediate. nih.gov Manganese-catalyzed oxidative N-dealkylation has been shown to proceed through an initial electron transfer from the amine to a high-valent oxometal species, forming a transient radical cation intermediate. mdpi.com

Spectroscopic Characterization and Structural Elucidation of 3 Methoxy N Propyl Benzeneethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Chemical Shift Analysis

Specific chemical shift values (δ), coupling constants (J), and signal multiplicities for the protons in 3-methoxy-N-propyl-benzeneethanamine are not available.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The characteristic chemical shifts for the carbon atoms within the this compound structure have not been reported.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignment

Correlational data from 2D NMR experiments, which are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships of atoms within the molecule, could not be located.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Patterns

Detailed information on the fragmentation patterns of this compound under GC-MS conditions, including the mass-to-charge ratios (m/z) of characteristic fragment ions, is not available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The precise experimentally determined exact mass of the molecular ion of this compound from HRMS analysis is not documented.

Without access to primary research data or entries in specialized chemical databases for this specific compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further experimental investigation is necessary to determine the spectroscopic properties of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate components of a mixture and confirm the identity and purity of a compound. In the analysis of this compound (C₁₂H₁₉NO, molecular weight: 193.29 g/mol ), LC would first be employed to isolate the compound from any potential impurities, with its retention time serving as a preliminary identifier under specific chromatographic conditions.

Following separation, mass spectrometry provides crucial data for structural confirmation. Using a soft ionization technique like electrospray ionization (ESI) in positive ion mode, the compound is expected to be readily protonated at the secondary amine. This would result in a prominent pseudomolecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of 194.3.

Further structural information can be obtained through tandem mass spectrometry (MS/MS). The fragmentation of the [M+H]⁺ ion would likely proceed through characteristic pathways for phenethylamine (B48288) derivatives. Key expected fragmentation patterns include:

Benzylic cleavage: Fission of the bond between the alpha and beta carbons of the ethylamine (B1201723) chain is a common pathway for phenethylamines. This would result in the formation of a stable methoxy-substituted tropylium-like ion or a benzyl (B1604629) cation.

Loss of the N-propyl group: Cleavage of the N-propyl bond could also occur, providing further evidence of the compound's structure.

The presence of the [M+H]⁺ peak at m/z 194.3, combined with a logical fragmentation pattern, would serve to unequivocally confirm the identity of the compound and assess its purity.

Table 1: Predicted LC-MS Data for this compound

| Parameter | Predicted Value | Description |

| Molecular Formula | C₁₂H₁₉NO | --- |

| Molecular Weight | 193.29 g/mol | --- |

| Ionization Mode | ESI (+) | Electrospray Ionization, Positive |

| Pseudomolecular Ion [M+H]⁺ | m/z 194.3 | Confirms the molecular mass of the compound. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its specific structural features.

The key functional groups within the molecule each have distinct vibrational frequencies:

N-H Stretch: The presence of a secondary amine (R₂N-H) is typically indicated by a single, moderate to weak absorption band in the region of 3300-3500 cm⁻¹. pressbooks.pub This band is generally sharper than the broad O-H stretch of alcohols. pressbooks.pub

C-H Stretches: Two main types of C-H stretching vibrations are expected.

Aromatic (sp² C-H): Absorptions for C-H bonds on the benzene (B151609) ring typically appear at wavenumbers just above 3000 cm⁻¹ (approx. 3000-3100 cm⁻¹). libretexts.orgpressbooks.pub

Aliphatic (sp³ C-H): Stretches for the C-H bonds in the ethylamine and N-propyl groups will appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). libretexts.orglibretexts.org

O-CH₃ (Ether) Group: The methoxy (B1213986) group is characterized by a strong C-O stretching band, typically observed in the 1200-1275 cm⁻¹ range for aryl ethers. Additionally, the C-H bonds of the methyl group will contribute to the aliphatic C-H stretching region.

Aromatic C=C Bends: The benzene ring will produce characteristic C=C in-ring stretching vibrations, which appear as a pair of sharp bands in the 1450-1600 cm⁻¹ region. pressbooks.pub Out-of-plane (oop) C-H bending vibrations in the 675-900 cm⁻¹ range can also provide information about the substitution pattern of the aromatic ring. libretexts.org

The collective presence of these specific bands provides a molecular "fingerprint," confirming the compound's structure.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Weak to Medium, Sharp |

| Aromatic Ring | sp² C-H Stretch | 3000 - 3100 | Medium to Weak |

| Alkyl Groups | sp³ C-H Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 (two bands) | Medium, Sharp |

| Aryl Ether | C-O Stretch | 1200 - 1275 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information primarily about conjugated systems and chromophores. For this compound, the chromophore is the 3-methoxyphenyl (B12655295) group.

Substituted benzene rings typically exhibit two primary absorption bands. The more intense band, corresponding to the π → π* transition, is usually found around 200-230 nm. A second, less intense band, often showing fine vibrational structure, appears at longer wavelengths, typically between 250-290 nm.

For compounds containing a methoxy-substituted phenyl ring, such as 4-methoxyphenol, absorption maxima are observed around 222 nm and 282 nm. sielc.com It is anticipated that this compound would exhibit a similar UV-Vis absorption profile, with a primary absorption maximum (λmax) in the range of 270-285 nm. The methoxy group (an auxochrome) and the alkylamine substituent are expected to cause a slight bathochromic (red) shift compared to unsubstituted benzene.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Predicted λmax (nm) |

| 3-methoxyphenyl | π → π | ~220 - 230 |

| 3-methoxyphenyl | π → π | ~270 - 285 |

Computational and Theoretical Chemistry Studies of 3 Methoxy N Propyl Benzeneethanamine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of 3-methoxy-N-propyl-benzeneethanamine. DFT calculations would typically be employed to optimize the molecular geometry, which involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

For a molecule like this compound, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-31G(d,p), would provide key geometric parameters. These include bond lengths, bond angles, and dihedral angles. The optimized geometry is essential for understanding the steric and electronic effects of the methoxy (B1213986) and N-propyl substituents on the phenethylamine (B48288) core.

Furthermore, DFT calculations yield important electronic properties. The distribution of electron density can be analyzed through population analysis, providing insights into atomic charges and the polarity of different bonds. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also determined. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Ground State Properties of a Phenethylamine Derivative using DFT (Note: This table is illustrative and based on typical results for similar molecules.)

| Property | Calculated Value |

|---|---|

| Total Energy | -552.34 Hartrees |

| HOMO Energy | -0.23 eV |

| LUMO Energy | 0.05 eV |

| HOMO-LUMO Gap | 0.28 eV |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)), can provide highly accurate results, particularly for molecular geometries and energies.

While computationally more demanding than DFT, ab initio calculations, especially at the MP2 level with a sufficiently large basis set, would be valuable for refining the understanding of the electronic structure of this compound. These high-level calculations are particularly useful for studying subtle electronic effects, such as intramolecular interactions (e.g., hydrogen bonding or dispersion forces) that might influence the molecule's preferred conformation. For phenethylamine derivatives, studies have shown that in the absence of a solvent, a folded gauche conformation is often preferred due to favorable interactions between the amino group and the aromatic ring. acs.org Ab initio methods are well-suited to accurately describe these non-covalent interactions.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethylamine (B1201723) side chain in this compound allows it to adopt various conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the transition states that connect them. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy at each step.

The potential energy surface (PES) can be mapped out to visualize the energy landscape of the molecule as a function of its geometry. For this compound, the key dihedral angles to consider would be those around the C-C and C-N bonds of the side chain. Computational studies on phenethylamines have revealed that they can exist in both extended (anti) and folded (gauche) conformations. acs.orgnih.govresearchgate.net The relative energies of these conformers are influenced by factors such as intramolecular hydrogen bonding and steric hindrance. The methoxy and N-propyl substituents would further influence the conformational preferences.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods are highly effective in predicting various spectroscopic properties, which can be invaluable for interpreting experimental spectra.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. By calculating the NMR parameters for different possible conformers and comparing them with experimental data, it is possible to determine the dominant conformation in solution.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. These calculations not only predict the positions of the absorption bands but also their intensities. By analyzing the vibrational modes associated with each calculated frequency, it is possible to assign the peaks in an experimental IR spectrum to specific functional groups and types of molecular motion (e.g., stretching, bending).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. These calculations can help in understanding the electronic transitions responsible for the observed absorption of light.

Table 2: Predicted Vibrational Frequencies for a Phenethylamine Derivative (Note: This table is illustrative and based on typical results for similar molecules.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H stretch | 3450 |

| C-H (aromatic) stretch | 3100 |

| C-H (aliphatic) stretch | 2950 |

| C=C (aromatic) stretch | 1600 |

| C-N stretch | 1250 |

Reaction Mechanism Elucidation using Theoretical Methods

Theoretical methods are instrumental in elucidating the mechanisms of chemical reactions by mapping out the entire reaction pathway, including reactants, products, intermediates, and transition states.

For a potential reaction involving this compound, computational methods can be used to locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The geometry of the TS provides crucial information about the bond-breaking and bond-forming processes during the reaction. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in the reaction rate.

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path downhill from the transition state to the reactants and products, confirming that the located TS indeed connects the desired species. By calculating the energies of all stationary points along the reaction pathway, a detailed energy profile can be constructed, providing a comprehensive understanding of the reaction mechanism. For instance, in reactions involving phenethylamines, theoretical studies can help to understand the role of catalysts or the effect of substituents on the reaction rate and selectivity.

Calculation of Activation Energies and Reaction Rates

No studies detailing the calculation of activation energies or reaction rates for chemical transformations involving this compound were found.

Molecular Dynamics Simulations for Conformational Sampling

There is no available research that has employed molecular dynamics simulations to explore the conformational landscape of this compound.

Quantitative Structure-Property Relationships (QSPR) and Chemoinformatics Applications

No QSPR or chemoinformatics studies that specifically include this compound to predict its properties or activities have been identified.

Advanced Theoretical Approaches for Complex Systems (e.g., Solvation Effects, Intermolecular Interactions)

Advanced theoretical investigations focusing on the solvation effects or intermolecular interactions of this compound are not present in the accessible scientific literature.

Analytical Method Development and Characterization Strategies

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is the cornerstone for separating 3-methoxy-N-propyl-benzeneethanamine from potential impurities, starting materials, and by-products. The choice of method depends on the volatility of the compound and the nature of the impurities to be resolved.

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

A common approach involves using a non-polar or medium-polarity capillary column, such as one coated with polydimethylsiloxane. For detection, a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, making it suitable for purity assessment and quantification. For definitive identification of impurities, Mass Spectrometry (MS) is the detector of choice. GC-MS analysis provides structural information by fragmenting the analyte molecules in a predictable manner, allowing for the identification of unknown substances by comparing their mass spectra to library databases. nih.govnih.gov The analysis of structurally similar methoxyamphetamine isomers has been successfully performed using GC-MS, highlighting its applicability. nist.gov

Table 1: Illustrative GC Parameters for Analysis of this compound

| Parameter | Condition | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1MS) | Separation of analytes based on boiling point and polarity. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min | Provides thermal gradient to elute components with varying volatilities. |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Transports the sample through the column. |

| Detector (FID) | 280 °C | General-purpose detector for quantifying organic compounds. |

| Detector (MS) | Transfer line: 280 °C, Ion Source: 230 °C, Mass Range: 40-500 amu | Provides mass spectral data for structural elucidation and confirmation. |

High-Performance Liquid Chromatography (HPLC) with Diverse Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not sufficiently volatile for GC. For a basic amine like this compound, reversed-phase (RP) HPLC is the most common approach. sielc.com

In RP-HPLC, a non-polar stationary phase, typically octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). To ensure good peak shape and retention for basic compounds, a modifier like formic acid or trifluoroacetic acid is often added to the mobile phase to suppress the ionization of silanol (B1196071) groups on the stationary phase. sielc.com Detection is commonly performed using an ultraviolet (UV) detector, set to a wavelength where the benzene (B151609) ring of the molecule exhibits strong absorbance.

Table 2: Representative HPLC Conditions for Purity Assessment

| Parameter | Condition | Rationale |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Standard reversed-phase column for retaining non-polar to moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid improves peak shape for basic analytes; acetonitrile provides elution strength. |

| Gradient | 20% B to 80% B over 15 minutes | Gradient elution allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard bore columns. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 274 nm | Wavelength corresponding to an absorbance maximum for the methoxyphenyl moiety. |

Chiral Chromatography for Enantiomeric Excess Determination

The specific molecule, this compound, is achiral as it does not possess a stereocenter. Therefore, the determination of enantiomeric excess is not applicable to this compound.

However, in the analysis of structurally related phenethylamines that do contain a chiral center (e.g., at the alpha- or beta-carbon of the ethylamine (B1201723) chain), chiral chromatography is indispensable. This technique is used to separate enantiomers, which have identical physical and chemical properties in an achiral environment but may have different biological activities. The separation is achieved using a chiral stationary phase (CSP). CSPs based on cyclodextrins or derivatized cellulose (B213188) are commonly employed for resolving chiral amines. nih.govsigmaaldrich.com The enantiomers interact diastereomerically with the chiral selector of the CSP, leading to different retention times. Both chiral GC and HPLC methods can be developed for this purpose. For instance, the enantiomers of related propylamine (B44156) derivatives have been successfully separated on cyclodextrin-based columns. nih.gov

Sample Preparation Techniques for Spectroscopic and Chromatographic Analysis

Proper sample preparation is critical to obtaining accurate and reliable analytical results. The primary goal is to present the analyte to the instrument in a suitable solvent and at an appropriate concentration, free from interfering matrix components.

For the analysis of a pure or nearly pure substance like this compound, sample preparation is often straightforward. A typical procedure involves:

Accurate Weighing: A precise amount of the sample is weighed using an analytical balance.

Dissolution: The sample is dissolved in a high-purity solvent that is compatible with the analytical technique. For RP-HPLC, this is often the mobile phase or a solvent like methanol or acetonitrile. For GC, a volatile organic solvent such as methanol or dichloromethane (B109758) is appropriate.

Dilution: The initial solution is diluted to a final concentration that falls within the linear range of the detector.

Filtration: To prevent clogging of the chromatographic system, the final solution is often filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

Development of Reference Standards and Calibration Procedures

Quantitative analysis requires the use of a well-characterized reference standard. A primary reference standard for this compound should be of the highest possible purity, thoroughly characterized by multiple analytical techniques (e.g., NMR, MS, elemental analysis), and its purity value assigned.

Once a reference standard is established, a calibration procedure is developed to relate the analytical instrument's response to the concentration of the analyte. This is typically done by creating a calibration curve:

A stock solution of the reference standard is prepared by accurately weighing the standard and dissolving it in a known volume of solvent.

A series of calibration standards are prepared by performing serial dilutions of the stock solution to cover the expected concentration range of the unknown samples.

Each calibration standard is analyzed, and the instrument response (e.g., peak area) is recorded.

A calibration curve is constructed by plotting the instrument response versus the known concentration of each standard.

A linear regression analysis is performed on the data points. A high correlation coefficient (r² > 0.999) indicates a strong linear relationship. nih.gov

Table 3: Example Calibration Data for HPLC Analysis

| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1.0 | 55,120 |

| 5.0 | 274,950 |

| 10.0 | 552,300 |

| 25.0 | 1,380,500 |

| 50.0 | 2,765,100 |

Method Validation and Quality Control in Chemical Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu It ensures the reliability, accuracy, and precision of the results. Key validation parameters, often defined by guidelines from the International Conference on Harmonisation (ICH), include specificity, linearity, accuracy, precision, and robustness. ijisrt.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is often demonstrated by analyzing spiked samples and ensuring no interference with the analyte peak.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. It is determined from the calibration curve. nih.gov

Accuracy: The closeness of the test results to the true value. It is assessed by analyzing a sample with a known concentration (e.g., a spiked matrix) and calculating the percent recovery. europa.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability: Precision over a short interval of time with the same analyst and equipment.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage. ijisrt.com

Quality control involves the routine application of procedures to ensure that the analytical method remains in a state of control, such as periodically running system suitability tests and control samples.

Table 4: Summary of Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | No interference from impurities at the analyte's retention time. | Peak purity index > 0.99; baseline resolution > 2.0. |

| Linearity | Proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | Closeness to the true value. | Recovery between 98.0% and 102.0%. |

| Precision | Agreement among repeated measurements. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| LOQ | Lowest concentration quantifiable with accuracy/precision. | Signal-to-Noise ratio ≥ 10. |

| Robustness | Insensitivity to small method variations. | System suitability parameters remain within limits. |

Future Directions and Emerging Research Avenues

The field of chemical research is constantly evolving, driven by the pursuit of greater efficiency, sustainability, and precision. For a compound such as 3-methoxy-N-propyl-benzeneethanamine, a member of the broader phenethylamine (B48288) class, future research is poised to leverage cutting-edge technologies and methodologies. These advancements promise to refine its synthesis, deepen the understanding of its chemical behavior, and explore the potential of related molecular structures. The following sections outline key areas of emerging research that are set to define the future landscape of this and similar compounds.

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structure of 3-methoxy-N-propyl-benzeneethanamine?

To confirm structural integrity and purity, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for functional group analysis and gas chromatography-mass spectrometry (GC-MS) for molecular weight verification and impurity profiling. Cross-reference spectral data with standards from authoritative databases like the NIST Chemistry WebBook . For quantification, employ high-performance liquid chromatography (HPLC) with UV detection, using a C18 column and acetonitrile/water mobile phase adjusted to pH 3.0 with formic acid .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Adhere to glovebox protocols for air-sensitive reactions and wear nitrile gloves , lab coats , and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates. Waste must be segregated into halogenated and non-halogenated containers, followed by disposal via certified chemical waste services to comply with EPA guidelines .

Q. How can researchers optimize the synthesis of this compound to improve yield?

A two-step reductive amination is recommended:

Condense 3-methoxybenzaldehyde with n-propylamine in methanol under reflux (4–6 hours).

Reduce the Schiff base intermediate using sodium borohydride or catalytic hydrogenation (Pd/C, H₂).

Optimize reaction parameters (temperature, stoichiometry) via design of experiments (DOE) . Monitor reaction progress with thin-layer chromatography (TLC) and isolate the product via vacuum distillation or recrystallization from ethanol/water .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities of this compound derivatives?

Discrepancies may arise from variations in assay conditions (e.g., buffer pH, temperature) or radioligand purity . To address this:

- Standardize assays using HEK-293 cells expressing cloned human receptors and validate with positive controls (e.g., serotonin receptor agonists).

- Apply Schild regression analysis to quantify competitive antagonism and correct for non-specific binding.

- Cross-validate results with computational docking studies (e.g., AutoDock Vina) to correlate binding poses with experimental IC₅₀ values .

Q. What advanced strategies are available to study the metabolic pathways of this compound in vitro?

Use hepatocyte incubation assays with LC-MS/MS detection to identify phase I (oxidation, demethylation) and phase II (glucuronidation, sulfation) metabolites. For enzyme kinetics, incubate the compound with recombinant CYP isoforms (e.g., CYP2D6, CYP3A4) and calculate kinetic parameters (Km, Vmax) via Michaelis-Menten modeling. Validate findings with isotopic labeling (e.g., ¹⁴C-tracing) to track metabolic stability .

Q. How can computational modeling enhance the design of this compound analogs with improved selectivity?

Apply quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Perform molecular dynamics simulations (e.g., GROMACS) to predict membrane permeability and target engagement. Validate predictions with free-energy perturbation (FEP) calculations to estimate binding affinity changes upon structural modifications .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported solubility data for this compound?

Solubility discrepancies often stem from polymorphism or solvent purity . To standardize measurements:

Characterize crystalline forms via X-ray diffraction (XRD) .

Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol).

Report results with ICH Q2(R1) validation parameters (linearity, precision).

Compare data with peer-reviewed studies from PubChem or NIST to identify outliers .

Q. What methodological rigor is required to ensure reproducibility in neuropharmacological studies involving this compound?

- Use blinded dosing and randomized animal cohorts to minimize bias.

- Validate behavioral assays (e.g., forced swim test) with positive/negative controls.

- Share raw data and analysis scripts via repositories like Zenodo or Figshare to enable independent verification .

Synthetic and Mechanistic Challenges

Q. How can researchers mitigate byproduct formation during N-propylation of 3-methoxybenzeneethanamine?

Byproducts like dialkylated amines arise from excess propylating agents. Mitigate via:

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

Protonation of the amine group leads to β-hydride elimination , forming styrene derivatives. Stabilize by formulating as a mesylate salt or encapsulating in cyclodextrin complexes . Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.